fmoc-Tyrosinol(tbu)

Description

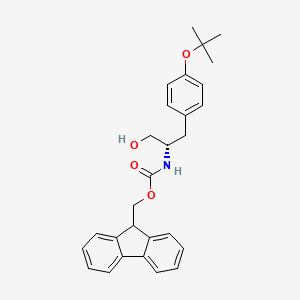

Fmoc-Tyrosinol(tBu) (CAS: 187526-99-4) is a protected amino alcohol derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₈H₃₁NO₄, with a molecular weight of 445.6 g/mol . The compound features two protective groups:

- Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amino group during SPPS, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

- tBu (tert-butyl): Protects the phenolic hydroxyl group of tyrosinol, preventing unwanted side reactions during peptide elongation .

Unlike standard Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH), Fmoc-Tyrosinol(tBu) lacks a carboxylic acid group, replacing it with a terminal alcohol. This structural feature makes it valuable for synthesizing peptide alcohols or introducing hydroxyl-terminated modifications .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLGTZNAJNVHZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117484 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187526-99-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187526-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tyrosinol(tbu) undergoes several types of reactions, including:

Deprotection: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF). The tert-butyl group is removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF for Fmoc removal.

Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

Major Products:

Deprotected Tyrosinol: After removal of the Fmoc and tert-butyl groups, the major product is tyrosinol, which can be further used in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyrosinol(tbu) is extensively utilized in solid-phase peptide synthesis, a widely adopted method for producing peptides in both research and industrial contexts. The Fmoc protection strategy allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. The incorporation of Fmoc-Tyrosinol(tbu) enhances the yield and purity of synthesized peptides due to its stability and compatibility with various coupling reagents .

Case Study: Trifluoromethylthiolation

Recent studies have demonstrated the utility of Fmoc-protected tyrosine derivatives, including Fmoc-Tyrosinol(tbu), in the synthesis of trifluoromethylthiolated peptides. This modification significantly alters the biophysical properties of peptides, enhancing their hydrophobicity and potentially improving their pharmacological profiles. The successful incorporation of these derivatives into biologically active peptides illustrates their versatility as building blocks in peptide chemistry .

Self-Assembly and Material Science

Self-Assembly Studies

Fmoc-Tyrosinol(tbu) has been investigated for its ability to form well-defined self-assembled structures such as fibers and spherical aggregates. These structures have been characterized using various microscopic and spectroscopic techniques, revealing their potential for applications in nanotechnology and biomaterials. The self-assembly process is influenced by factors such as concentration and temperature, providing insights into the design of novel materials with specific functionalities .

Table 1: Self-Assembly Characteristics

| Parameter | Observation |

|---|---|

| Morphology | Fibers, Spherical aggregates |

| Characterization | Microscopic and spectroscopic techniques |

| Influencing Factors | Concentration, Temperature |

Biological Applications

Drug Development

The incorporation of Fmoc-Tyrosinol(tbu) into peptide sequences has implications for drug design, particularly in targeting specific biological pathways. For instance, studies have shown that peptides synthesized with this compound can effectively inhibit certain signaling proteins involved in cancer progression, making them potential candidates for therapeutic agents .

Case Study: Stat3 Inhibition

One notable application involves the design of peptide inhibitors targeting Stat3, a protein implicated in various cancers. Peptides containing Fmoc-Tyrosinol(tbu) were shown to disrupt Stat3 signaling, leading to reduced cell proliferation in tumor models. This highlights the compound's role not only as a building block but also as a functional component in therapeutic strategies .

Mechanism of Action

The primary mechanism of action of Fmoc-Tyrosinol(tbu) involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Fmoc-Tyrosinol(tBu) and analogous Fmoc-protected amino acids:

Key Observations:

- Functional Group: Fmoc-Tyrosinol(tBu) terminates in an alcohol, unlike carboxylic acid-containing analogs (e.g., Fmoc-Tyr(tBu)-OH). This distinction enables unique applications in peptide terminal modifications .

- Molecular Weight : The absence of a carboxylic acid group reduces its molecular weight compared to Fmoc-Tyr(tBu)-OH (445.6 vs. 459.54 g/mol) .

- Protection Strategy : All listed compounds use tBu for hydroxyl protection, ensuring compatibility with Fmoc-based SPPS protocols .

Solubility and Handling

- Solubility: Fmoc-Tyrosinol(tBu) is typically soluble in polar aprotic solvents (e.g., DMF, THF), akin to Fmoc-Tyr(tBu)-OH . However, its reduced polarity (due to the alcohol group) may slightly lower solubility compared to carboxylic acid analogs.

- Stability : The tBu group enhances stability against oxidation and side-chain reactions during peptide synthesis, a feature shared across all tBu-protected compounds .

Analytical Characterization

- Purity Analysis: Reverse-phase HPLC (RP-HPLC) with gradients of acetonitrile/water is standard for assessing purity (e.g., 30–100% ACN in 8 min) . For Fmoc-Tyrosinol(tBu), methods similar to Fmoc-Tyr(tBu)-OH (220 nm detection) are applicable .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and successful incorporation into peptides .

Biological Activity

Fmoc-Tyrosinol(tbu), also known as Fmoc-O-tert-butyl-L-tyrosine, is a significant compound in the field of peptide synthesis. Its application primarily lies within the framework of Fmoc solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid that enables the construction of complex peptide sequences. This article provides a detailed overview of the biological activity associated with Fmoc-Tyrosinol(tbu), including its mechanism of action, biochemical pathways, and applications in research and industry.

Fmoc-Tyrosinol(tbu) acts through several key mechanisms during peptide synthesis:

- Protection of Amine Groups : The Fmoc group protects the amine functionality of tyrosine during synthesis, allowing for selective coupling reactions without side reactions occurring from free amines.

- Base-Labile Deprotection : The Fmoc group can be easily removed using basic conditions (e.g., piperidine in DMF), facilitating the stepwise assembly of peptides .

- Peptide Bond Formation : Following deprotection, Fmoc-Tyrosinol(tbu) can participate in coupling reactions with activated carboxyl groups from other amino acids, leading to peptide bond formation.

Biochemical Pathways

The compound is involved in various biochemical pathways due to its role in synthesizing peptides that can modulate biological functions. These include:

- Cell Signaling Pathways : Peptides synthesized using Fmoc-Tyrosinol(tbu) can influence cellular signaling pathways, which are crucial for processes such as metabolism and gene expression.

- Enzyme Interactions : The synthesized peptides may interact with enzymes, either as substrates or inhibitors, impacting metabolic pathways and cellular functions .

Applications in Research and Industry

Fmoc-Tyrosinol(tbu) has diverse applications across several domains:

1. Peptide Synthesis

The primary use of Fmoc-Tyrosinol(tbu) is in the synthesis of peptides for research purposes. It allows for the production of peptides that can serve as:

- Probes : For studying protein interactions and cellular mechanisms.

- Inhibitors : Targeting specific enzymes or receptors to elucidate their roles in biological systems .

2. Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized to synthesize therapeutic peptides that can be developed into drugs. Its ability to create stable peptide structures makes it valuable for drug delivery systems and targeted therapies .

Case Studies

Several studies have highlighted the effectiveness of Fmoc-Tyrosinol(tbu) in synthesizing bioactive peptides:

-

Inhibitory Potency Study :

A study synthesized linear peptides incorporating Fmoc-Tyrosinol(tbu) and evaluated their inhibitory potency against c-Src kinase. The results indicated that specific modifications to the peptide structure significantly enhanced inhibitory activity, demonstrating the importance of tyrosine residues in biological activity . -

Peptide-Based Drug Development :

Research into peptide-based drugs has shown that using Fmoc-Tyrosinol(tbu) allows for the creation of more effective therapeutic agents. For instance, modifications to peptide sequences resulted in improved binding affinities to target proteins, showcasing its utility in drug design .

Fmoc-Tyrosinol(tbu) undergoes several key reactions during peptide synthesis:

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-Tyrosinol(tBu) in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-Tyrosinol(tBu) is synthesized using Fmoc chemistry, where the tert-butyl (tBu) group protects the hydroxyl moiety of tyrosine. Key steps include:

- Coupling Efficiency : Use a 3- to 4-fold molar excess of Fmoc-Tyrosinol(tBu) with activating agents like HBTU/HOBt and DIPEA in DMF to achieve >99% coupling efficiency .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring minimal side reactions.

- Quality Control : Monitor synthesis intermediates via HPLC (e.g., ≥99% purity) and verify enantiomeric purity using specific rotation ([α]²⁴D = -30.0° to -27.0° in DMF) .

Q. How can researchers purify Fmoc-Tyrosinol(tBu) intermediates effectively?

- Methodological Answer :

- Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for high-resolution separation. Adjust pH to enhance retention of the hydrophobic tBu group .

- Lyophilization : After HPLC purification, lyophilize fractions to recover the product as a white powder (water content ≤1.0% by Karl Fischer titration) .

- Impurity Profiling : Identify residual amino acids (≤0.3%) and D-enantiomers (≤0.1%) using chiral columns or LC-MS .

Q. What analytical techniques validate the structural integrity of Fmoc-Tyrosinol(tBu)?

- Methodological Answer :

- LC-MS : Confirm molecular weight (M = 459.54 g/mol) and detect adducts (e.g., sodium or ammonium ions) .

- ¹H/¹³C NMR : Verify tert-butyl protons (δ ~1.3 ppm) and aromatic tyrosine protons (δ ~6.8–7.2 ppm) in DMSO-d₆ or CDCl₃ .

- Specific Rotation : Measure optical activity in DMF ([α]²⁴D = -30.0° to -27.0°) to ensure enantiomeric consistency .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability of Fmoc-Tyrosinol(tBu) under acidic or basic conditions?

- Methodological Answer :

- Acidic Stability : The tBu group resists cleavage under mild acidic conditions (e.g., 1% TFA) but is labile in strong acids (e.g., 95% TFA with scavengers). Monitor degradation via HPLC retention time shifts .

- Basic Stability : Avoid prolonged exposure to bases (e.g., piperidine >30 min), which may cause β-elimination of the tBu group. Use low-temperature (4°C) deprotection to minimize side reactions .

- Computational Modeling : Apply DFT/B3LYP with 6-31G* basis sets to predict bond dissociation energies and optimize reaction conditions .

Q. What strategies mitigate racemization during Fmoc-Tyrosinol(tBu) incorporation into peptide sequences?

- Methodological Answer :

- Coupling Temperature : Perform reactions at 0–4°C to reduce base-induced racemization .

- Activating Agents : Use Oxyma Pure/DIC instead of HOBt to lower racemization rates.

- Enantiomeric Monitoring : Employ chiral HPLC with Crownpak CR(+) columns to detect D-enantiomers (limit: ≤0.1%) .

Q. How can researchers computationally model interactions between Fmoc-Tyrosinol(tBu) and peptide backbones?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G* to study steric effects of the tBu group on peptide folding .

- Dispersion Corrections : Apply DFT-D3 with Becke-Johnson damping to account for van der Waals interactions in hydrophobic regions .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or water to predict aggregation tendencies of tBu-protected peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.